(R)-5-Isopropyl-2-phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-5-Isopropyl-2-phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate is a complex organic compound with a unique structure that combines a pyrrolo[2,1-c][1,2,4]triazole core with an isopropyl and phenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-Isopropyl-2-phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate typically involves a multi-step process. The starting materials are often commercially available or can be synthesized through standard organic reactions. The key steps in the synthesis include:
Formation of the Pyrrolo[2,1-c][1,2,4]triazole Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a hydrazine derivative and an alkyne.
Introduction of the Isopropyl and Phenyl Groups: These substituents can be introduced through alkylation and arylation reactions, respectively.
Formation of the Tetrafluoroborate Salt: The final step involves the formation of the tetrafluoroborate salt, which can be achieved by treating the intermediate compound with tetrafluoroboric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
®-5-Isopropyl-2-phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The compound can undergo substitution reactions, where one substituent is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Conditions for substitution reactions vary depending on the specific substituents involved but often involve the use of catalysts and specific solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may yield compounds with a lower oxidation state.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound, with applications in drug discovery and development.
Medicine: The compound could be investigated for its potential therapeutic effects, particularly in the treatment of diseases where its unique structure may offer advantages.
Industry: The compound may have applications in materials science, particularly in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of ®-5-Isopropyl-2-phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate is not well understood, but it is likely to involve interactions with specific molecular targets. These could include enzymes, receptors, or other proteins, and the compound may exert its effects by modulating the activity of these targets. Further research is needed to elucidate the exact pathways involved.
Comparison with Similar Compounds
Similar Compounds
®-5-Isopropyl-2-phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole: This compound is similar but lacks the tetrafluoroborate salt.
®-5-Isopropyl-2-phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium chloride: This compound has a chloride counterion instead of tetrafluoroborate.
Uniqueness
The presence of the tetrafluoroborate salt in ®-5-Isopropyl-2-phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate may confer unique properties, such as increased stability or solubility, compared to similar compounds with different counterions.
Properties
Molecular Formula |
C14H18BF4N3 |
---|---|
Molecular Weight |
315.12 g/mol |
IUPAC Name |
(5R)-2-phenyl-5-propan-2-yl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium;tetrafluoroborate |
InChI |
InChI=1S/C14H18N3.BF4/c1-11(2)13-8-9-14-15-17(10-16(13)14)12-6-4-3-5-7-12;2-1(3,4)5/h3-7,10-11,13H,8-9H2,1-2H3;/q+1;-1/t13-;/m1./s1 |
InChI Key |
WIYXRGLMHQHWFE-BTQNPOSSSA-N |
Isomeric SMILES |
[B-](F)(F)(F)F.CC(C)[C@H]1CCC2=NN(C=[N+]12)C3=CC=CC=C3 |
Canonical SMILES |
[B-](F)(F)(F)F.CC(C)C1CCC2=NN(C=[N+]12)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.